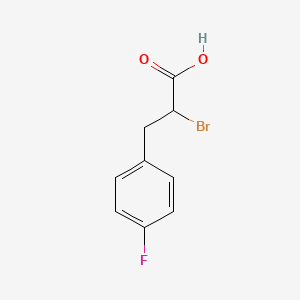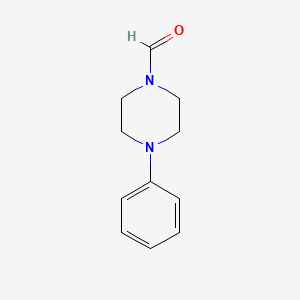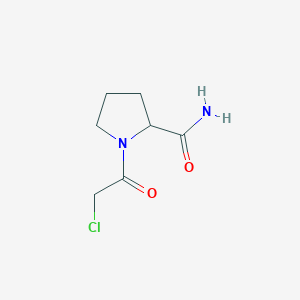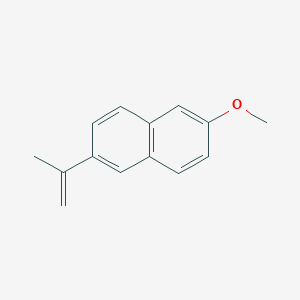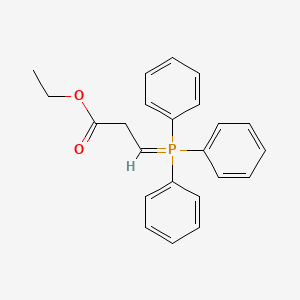
(Carbethoxyethylidene)triphenylphosphorane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Carbethoxyethylidene)triphenylphosphorane: Ethyl 2-(triphenylphosphoranylidene)propionate , is a chemical compound with the molecular formula C23H23O2P . It is a yellow crystalline powder that is slightly soluble in chloroform and methanol . This compound is primarily used as a reagent in organic synthesis, particularly in the Wittig reaction, which is a method for the synthesis of alkenes from aldehydes and ketones .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of (Carbethoxyethylidene)triphenylphosphorane typically involves the reaction of triphenylphosphine with ethyl 2-bromopropionate. The reaction is carried out in a solvent such as toluene, with water as a co-solvent. The mixture is stirred at 80°C for 12 hours. After the reaction is complete, the mixture is cooled, and the pH is adjusted to 8.0-8.5 using a potassium carbonate solution. The product is then filtered and dried to obtain the solid compound .
Industrial Production Methods: The industrial production of this compound follows a similar process but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The process is designed to be environmentally friendly, with solvent recycling and reduced waste .
Analyse Des Réactions Chimiques
Types of Reactions: (Carbethoxyethylidene)triphenylphosphorane primarily undergoes nucleophilic addition reactions, particularly in the Wittig reaction. This reaction involves the addition of the compound to aldehydes or ketones to form alkenes .
Common Reagents and Conditions:
Reagents: Aldehydes, ketones, triphenylphosphine, ethyl 2-bromopropionate, potassium carbonate.
Conditions: Solvent (toluene), temperature (80°C), pH adjustment (8.0-8.5).
Major Products: The major products formed from these reactions are alkenes and esters containing double bonds .
Applications De Recherche Scientifique
(Carbethoxyethylidene)triphenylphosphorane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (Carbethoxyethylidene)triphenylphosphorane involves its role as a nucleophilic reagent in the Wittig reaction. The compound reacts with carbonyl compounds (aldehydes or ketones) to form a betaine intermediate, which then undergoes a rearrangement to form the desired alkene product . The molecular target is the carbonyl group of the aldehyde or ketone, and the pathway involves the formation and rearrangement of the betaine intermediate .
Comparaison Avec Des Composés Similaires
- (Carbethoxymethylene)triphenylphosphorane
- (Methoxycarbonylmethylene)triphenylphosphorane
- (Ethoxycarbonylmethylene)triphenylphosphorane
Comparison: (Carbethoxyethylidene)triphenylphosphorane is unique in its ability to form alkenes with high selectivity and yield in the Wittig reaction. Compared to similar compounds, it offers better control over the reaction conditions and product formation .
Propriétés
Numéro CAS |
54356-04-6 |
|---|---|
Formule moléculaire |
C23H23O2P |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
ethyl 3-(triphenyl-λ5-phosphanylidene)propanoate |
InChI |
InChI=1S/C23H23O2P/c1-2-25-23(24)18-19-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,19H,2,18H2,1H3 |
Clé InChI |
JSEMUSFPVZYRSG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


-](/img/structure/B8803222.png)
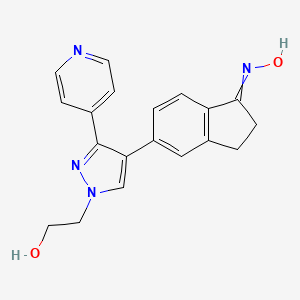
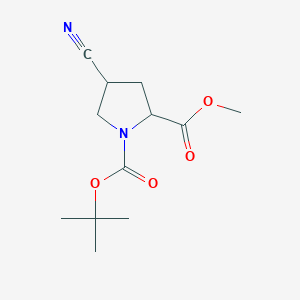
![tert-butyl N-[(1S)-1-(cyanomethyl)-2-hydroxy-ethyl]carbamate](/img/structure/B8803242.png)
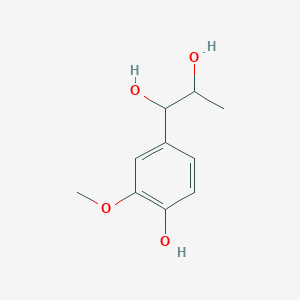
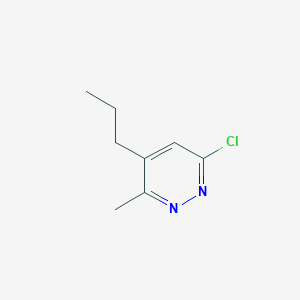
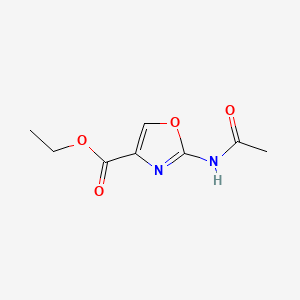
![Tert-butyl 6-bromo-2-methyl-1h-benzo[d]imidazole-1-carboxylate](/img/structure/B8803275.png)
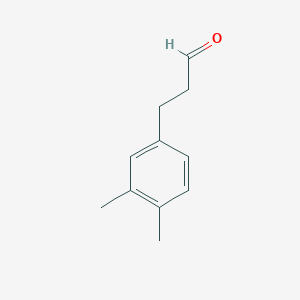
![3-Amino-6-methylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B8803305.png)
